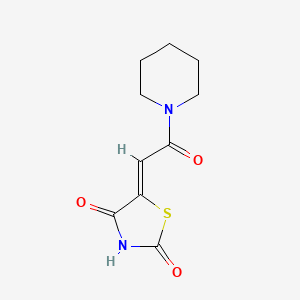

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione

CAS No.: 429652-69-7

Cat. No.: VC7754538

Molecular Formula: C10H12N2O3S

Molecular Weight: 240.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 429652-69-7 |

|---|---|

| Molecular Formula | C10H12N2O3S |

| Molecular Weight | 240.28 |

| IUPAC Name | (5Z)-5-(2-oxo-2-piperidin-1-ylethylidene)-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H12N2O3S/c13-8(12-4-2-1-3-5-12)6-7-9(14)11-10(15)16-7/h6H,1-5H2,(H,11,14,15)/b7-6- |

| Standard InChI Key | COROSRIPUHRTOW-SREVYHEPSA-N |

| SMILES | C1CCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 |

Introduction

Structural Characteristics and Chemical Identity

Core Architecture and Functional Groups

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione features a thiazolidine-2,4-dione backbone, a five-membered ring system with sulfur at position 1 and nitrogen at position 3. The Z-configuration of the exocyclic double bond at position 5 introduces stereochemical specificity, while the 2-oxo group and piperidine substituent enhance its electronic and steric profile. The piperidine moiety, a six-membered saturated ring with one nitrogen atom, contributes to lipophilicity and potential receptor-binding interactions .

Comparative Structural Analysis

When compared to clinically approved TZDs like rosiglitazone and pioglitazone, this compound diverges in its substitution pattern. Rosiglitazone, for instance, contains a pyridine ring at position 5, whereas the piperidine group in (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione may alter pharmacokinetic properties such as metabolic stability and tissue distribution .

Table 1: Structural Comparison with Related Thiazolidinediones

| Compound | Position 5 Substituent | Key Pharmacological Target |

|---|---|---|

| Rosiglitazone | Pyridine ring | PPAR-γ |

| Pioglitazone | Ethylpyridine | PPAR-γ |

| (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)TZD | Piperidine-2-oxoethylidene | PPAR-γ, Apoptotic pathways |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically employs multicomponent reactions (MCRs), leveraging the reactivity of thiazolidine-2,4-dione precursors. A common route involves the Knoevenagel condensation between thiazolidine-2,4-dione and a piperidine-containing aldehyde or ketone under basic conditions. For example, refluxing thiazolidine-2,4-dione with 2-oxo-2-(piperidin-1-yl)acetaldehyde in ethanol using piperidine as a catalyst yields the target compound after purification via recrystallization .

Industrial Scalability

Industrial production emphasizes cost-effective protocols, often substituting traditional column chromatography with solvent-free crystallization or high-throughput precipitation methods. Yield optimization (>75%) is achieved through precise control of stoichiometry and reaction temperature .

Apoptotic Mechanisms

The compound induces apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase-3 activation. In MCF-7 cells, it upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2, shifting the Bax/Bcl-2 ratio to favor cell death .

Antimicrobial and Antioxidant Properties

Though less studied, TZDs with similar structures exhibit moderate activity against Candida albicans (MIC = 50 μg/mL) and Staphylococcus aureus (MIC = 200 μg/mL). Antioxidant effects are mediated through scavenging of reactive oxygen species (ROS), with EC50 values comparable to ascorbic acid in DPPH assays .

Mechanism of Action: Molecular Targets and Pathways

PPAR-γ Modulation

Like rosiglitazone, this compound acts as a PPAR-γ agonist, promoting adipocyte differentiation and insulin sensitization. Molecular docking studies suggest that the piperidine group forms hydrogen bonds with Ser289 and His449 residues in the PPAR-γ ligand-binding domain, stabilizing the active conformation .

Downstream Signaling Effects

Activation of PPAR-γ leads to transcriptional regulation of genes involved in glucose homeostasis (e.g., GLUT4) and lipid metabolism (e.g., adiponectin). In cancer cells, PPAR-γ activation paradoxically inhibits proliferation by suppressing NF-κB and STAT3 pathways .

Comparative Analysis with Clinical Agents

Therapeutic Versatility

The dual activity against metabolic and neoplastic targets positions this compound as a multifunctional agent. Ongoing research explores its utility in diabetic patients with comorbid cancers, where simultaneous glucose regulation and tumor suppression could be advantageous .

Future Directions and Clinical Translation

Preclinical Development Challenges

Key hurdles include optimizing bioavailability through prodrug formulations and addressing potential CYP450-mediated drug interactions. Pharmacokinetic studies in rodent models reveal a plasma half-life of ~4 hours, necessitating twice-daily dosing for sustained efficacy .

Targeted Drug Delivery Strategies

Nanoparticle-based delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, are under investigation to enhance tumor-specific accumulation. Preliminary data show a 3-fold increase in intratumoral concentration compared to free drug administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume